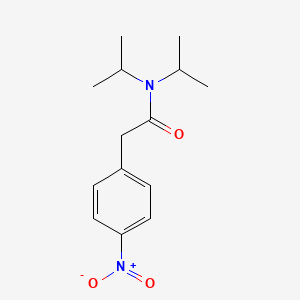
N-(4-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, also known as FOA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FOA is a benzoxazole derivative and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antimicrobial properties. This compound has also been found to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
N-(4-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has several potential future directions for scientific research. It could be further studied for its potential applications in cancer therapy, inflammation, and antimicrobial treatments. This compound could also be modified to improve its solubility and reduce its toxicity. Additionally, this compound could be used as a starting point for the synthesis of other benzoxazole derivatives with potential biological activities.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including inhibiting the growth of cancer cells, inducing apoptosis, and reducing inflammation. This compound has several advantages for lab experiments, but also has some limitations. This compound has several potential future directions for scientific research and could be further studied for its potential applications in cancer therapy, inflammation, and antimicrobial treatments.
Méthodes De Synthèse
N-(4-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can be synthesized by reacting 4-fluoroaniline with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroacetate to obtain this compound. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including inhibiting the growth of cancer cells, inducing apoptosis, and reducing inflammation. This compound has also been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-10-5-7-11(8-6-10)17-14(19)9-18-12-3-1-2-4-13(12)21-15(18)20/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLIRSOZRHJGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5775405.png)
![N-[4-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5775413.png)

![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)
![methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate](/img/structure/B5775426.png)
![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)


![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5775487.png)
![2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide](/img/structure/B5775494.png)

